An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-5-methoxy-1,3-dimethylbenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodo-5-methoxy-1,3-dimethylbenzene. In the absence of experimentally verified spectra in publicly accessible databases, this document leverages high-quality computational predictions, validated against empirical data from structurally analogous compounds. A detailed interpretation of the chemical shifts is presented, grounded in the fundamental principles of NMR spectroscopy, with a focus on the interplay of electronic and steric effects of the iodo, methoxy, and dimethyl substituents. Furthermore, a rigorous, step-by-step protocol for the experimental acquisition of NMR data for this and similar aromatic compounds is provided, ensuring a self-validating system for researchers. This guide is intended to serve as an authoritative reference for the structural elucidation and characterization of this compound and to provide field-proven insights for professionals in chemical research and drug development.
Introduction: Unraveling the Structure of 2-Iodo-5-methoxy-1,3-dimethylbenzene through NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a substituted aromatic compound such as 2-Iodo-5-methoxy-1,3-dimethylbenzene, the precise chemical shifts of its protons and carbons are dictated by the cumulative influence of its substituents on the electron density of the benzene ring.
The iodine atom, the methoxy group, and the two methyl groups each exert distinct electronic effects—inductive and resonance—that shield or deshield specific nuclei, leading to a unique spectral fingerprint. Understanding these substituent effects is paramount for the accurate interpretation of the NMR spectra and, consequently, for the definitive structural confirmation of the molecule. This guide will first present the predicted ¹H and ¹³C NMR data for 2-Iodo-5-methoxy-1,3-dimethylbenzene and then delve into a detailed analysis of the underlying principles governing these chemical shifts.
Predicted ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for 2-Iodo-5-methoxy-1,3-dimethylbenzene have been predicted using advanced computational algorithms and are presented below. These predictions are based on extensive databases of experimental spectra and provide a reliable starting point for spectral analysis. The data is presented in a clear, tabular format for ease of reference and comparison.
Table 1: Predicted ¹H NMR Spectral Data for 2-Iodo-5-methoxy-1,3-dimethylbenzene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.78 | Singlet | 2H |
| OCH₃ | 3.77 | Singlet | 3H |
| Ar-CH₃ | 2.42 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Iodo-5-methoxy-1,3-dimethylbenzene
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-OCH₃) | 159.9 |
| C-1, C-3 (C-CH₃) | 143.2 |
| C-4, C-6 (C-H) | 114.9 |
| C-2 (C-I) | 102.8 |
| OCH₃ | 55.3 |
| Ar-CH₃ | 25.9 |
Interpretation of the Predicted NMR Spectra
The predicted chemical shifts can be rationalized by considering the electronic and steric effects of the substituents on the aromatic ring.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be relatively simple, with three distinct singlet signals.
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Aromatic Protons (Ar-H) at ~6.78 ppm: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. Their chemical shift is influenced by the electron-donating methoxy group, which increases the electron density at the ortho and para positions, causing a shielding effect (upfield shift) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1] The two methyl groups also contribute a weak shielding effect. The singlet multiplicity arises from the absence of adjacent protons.
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Methoxy Protons (OCH₃) at ~3.77 ppm: This singlet, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring. The chemical shift is in the typical range for such functional groups.[2]
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Methyl Protons (Ar-CH₃) at ~2.42 ppm: The two methyl groups are equivalent and appear as a single singlet integrating to six protons. Their chemical shift is in the expected region for methyl groups attached to a benzene ring.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
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C-5 (C-OCH₃) at ~159.9 ppm: This carbon, directly attached to the strongly electron-donating oxygen atom of the methoxy group, is significantly deshielded and appears at the lowest field in the aromatic region. This is a characteristic chemical shift for a methoxy-substituted aromatic carbon.
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C-1 and C-3 (C-CH₃) at ~143.2 ppm: These carbons, bonded to the methyl groups, are also deshielded due to the substituent effect.
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C-4 and C-6 (C-H) at ~114.9 ppm: These protonated aromatic carbons are shielded by the electron-donating effects of the methoxy and methyl groups, resulting in an upfield shift.
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C-2 (C-I) at ~102.8 ppm: The carbon atom bonded to the iodine atom experiences a significant shielding effect, often referred to as the "heavy-atom effect," which causes its signal to appear at a relatively high field for an aromatic carbon.
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Methoxy Carbon (OCH₃) at ~55.3 ppm: This signal is in the typical range for the carbon of an aromatic methoxy group.[2]
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Methyl Carbons (Ar-CH₃) at ~25.9 ppm: This upfield signal is characteristic of the carbons of the two equivalent methyl groups attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition
To experimentally verify the predicted NMR data, the following detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is recommended. This protocol is designed to be a self-validating system for obtaining reliable and reproducible results.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of solid 2-Iodo-5-methoxy-1,3-dimethylbenzene.
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Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
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Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
NMR Spectrometer Setup and Calibration
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Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.
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Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
¹H NMR Data Acquisition Parameters
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
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Acquisition Time (AQ): Set to 2-4 seconds to ensure adequate digitization of the free induction decay (FID).
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Relaxation Delay (D1): A delay of 1-5 seconds between pulses is generally sufficient to allow for full relaxation of the protons.
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Number of Scans (NS): Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
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Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for observing both aromatic and aliphatic protons.
¹³C NMR Data Acquisition Parameters
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for all carbon signals.
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Acquisition Time (AQ): Typically set to 1-2 seconds.
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Relaxation Delay (D1): A delay of 2-5 seconds is recommended.
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Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
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Spectral Width (SW): A spectral width of about 200-250 ppm is required to cover the entire range of ¹³C chemical shifts.
Data Processing and Analysis
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Fourier Transformation: Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.
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Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
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Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the ¹H spectrum, integrate the peak areas to determine the relative number of protons corresponding to each signal.
Visualizing Molecular Structure and Experimental Workflow
Diagrams are essential tools for visualizing complex information. The following sections provide Graphviz diagrams for the molecular structure and the experimental workflow.
Molecular Structure and Key NMR-Relevant Features
Caption: Molecular structure of 2-Iodo-5-methoxy-1,3-dimethylbenzene.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectra of 2-Iodo-5-methoxy-1,3-dimethylbenzene. The predicted chemical shifts have been rationalized based on the fundamental electronic and steric effects of the substituents. The provided comprehensive experimental protocol offers a robust methodology for the acquisition of high-quality, verifiable NMR data. This guide serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds, facilitating accurate structural elucidation and fostering a deeper understanding of the principles of NMR spectroscopy.
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